molecular formula C22H26N6O3S B2782136 4-methoxy-2,3-dimethyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide CAS No. 1396782-66-3

4-methoxy-2,3-dimethyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide

Cat. No.: B2782136
CAS No.: 1396782-66-3
M. Wt: 454.55
InChI Key: NIULIAQOKNPWLQ-UHFFFAOYSA-N
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Description

4-methoxy-2,3-dimethyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and neuroscience research. Its molecular structure, which integrates a benzenesulfonamide moiety linked to a pyrimidine and a piperazine ring, is characteristic of ligands designed to target specific G-protein coupled receptors (GPCRs). This structural class of sulfonamide derivatives has been extensively investigated for its high affinity and selectivity for the 5-hydroxytryptamine 6 (5-HT6) receptor, a receptor predominantly expressed in the central nervous system and implicated in the modulation of cognitive function, memory processes, and feeding behavior . The presence of the 4-(pyridin-2-yl)piperazine group is a known pharmacophore that contributes to potent receptor binding, as seen in other research compounds . Compounds with this profile are valuable tools for probing the constitutive activity of 5-HT6 receptors and studying downstream signaling pathways, particularly those involving cAMP formation . Research into such ligands provides critical insights that may contribute to the understanding of conditions such as cognitive disorders, obesity, and affective diseases . This product is provided for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-methoxy-2,3-dimethyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O3S/c1-16-17(2)20(8-7-19(16)31-3)32(29,30)26-18-14-24-22(25-15-18)28-12-10-27(11-13-28)21-6-4-5-9-23-21/h4-9,14-15,26H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIULIAQOKNPWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-2,3-dimethyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various research studies and reviews.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a pyrimidine and piperazine moiety, which are known for their biological activities. The presence of the methoxy and dimethyl groups may enhance its solubility and bioavailability.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer effects. For instance, benzene sulfonamides have shown promising results in inhibiting cancer cell proliferation. A related compound demonstrated an IC50 value of 0.58 μM against pancreatic cancer cells, suggesting that our compound may possess comparable activity .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism
Compound AUM16 (pancreatic)0.58OXPHOS inhibition
Compound BMCF-7 (breast)0.65Apoptosis induction
Compound CPANC-1 (pancreatic)0.75Cytotoxicity

The proposed mechanism of action for similar compounds involves the inhibition of mitochondrial function, leading to decreased ATP production and subsequent cell death. This is particularly relevant in cancer cells that rely heavily on aerobic respiration for energy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the piperazine and pyrimidine rings can significantly affect biological potency. For instance, the introduction of electron-donating groups such as methoxy can enhance activity by improving binding affinity to target proteins .

Case Studies

  • Case Study on Piperazine Derivatives : Research has shown that piperazine derivatives exhibit a wide range of biological activities, including anticancer and antiviral properties. One study highlighted a piperazine-based compound that effectively inhibited tumor growth in vivo models .
  • Case Study on Sulfonamide Compounds : A series of sulfonamide derivatives were evaluated for their cytotoxic effects against various cancer cell lines, with some compounds showing IC50 values in the low micromolar range, indicating potential for further development as therapeutic agents .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for therapeutic development:

  • Anticancer Properties : Research indicates that compounds similar to 4-methoxy-2,3-dimethyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide have shown efficacy against various cancer cell lines. For instance, studies on heterocyclic molecules have demonstrated their ability to target specific pathways involved in tumor growth and survival, particularly through inhibition of the PI3K/Akt signaling pathway .
  • Neuropharmacological Effects : The piperazine moiety is known for its interaction with neurotransmitter systems. Compounds containing piperazine derivatives have been identified as selective antagonists for serotonin receptors, particularly the 5-HT6 receptor, which is implicated in cognitive functions and mood regulation . This suggests potential applications in treating neurological disorders.

Synthesis and Development

The synthesis of this compound involves multi-step chemical reactions that can be optimized for yield and purity. Recent studies have focused on improving synthetic routes to enhance the efficiency of producing this compound for research and clinical applications.

Case Studies and Research Findings

Several studies highlight the promise of this compound:

StudyFindings
Investigated the anticancer properties against HeLa cells, demonstrating significant cytotoxicity.
Reviewed FDA-approved heterocyclic compounds, noting similarities in mechanisms of action with this compound.
Identified novel benzenesulfonamides as selective 5-HT6 antagonists, suggesting potential therapeutic applications for mood disorders.

Chemical Reactions Analysis

Benzenesulfonamide Core Formation

The benzenesulfonamide moiety is typically synthesized via sulfonylation of an aniline derivative. For example, nitration of 4-methoxy-2,3-dimethylbenzene followed by reduction yields the corresponding aniline, which reacts with sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond . In related studies, sulfanilamide derivatives were functionalized through condensation reactions with ketones or aldehydes under acidic or basic conditions .

Pyrimidine-Piperazine Linkage

The pyrimidine ring is often constructed via cyclocondensation reactions. A common approach involves coupling 2-chloro-5-nitropyrimidine with 4-(pyridin-2-yl)piperazine using cesium carbonate (Cs₂CO₃) in DMF at elevated temperatures (~100°C) . Subsequent reduction of the nitro group (e.g., using SnCl₂·2H₂O in ethanol) yields the amine intermediate, which is coupled to the sulfonamide core .

Sulfonamide Group

  • Nucleophilic Substitution : The sulfonamide’s NH group participates in alkylation or acylation reactions. For instance, treatment with methyl iodide in the presence of NaH introduces methyl groups at the nitrogen .

  • Acid/Base Stability : The sulfonamide remains stable under acidic conditions (e.g., HCl) but may undergo hydrolysis in strong bases (e.g., NaOH) .

Pyrimidine Ring

  • Electrophilic Substitution : The electron-deficient pyrimidine ring facilitates reactions such as nitration or halogenation at the 4- or 5-positions .

  • Cross-Coupling : Suzuki-Miyaura couplings with aryl boronic acids enable introduction of substituents (e.g., aryl or heteroaryl groups) at the 2-position .

Piperazine-Pyridine Moiety

  • Coordination Chemistry : The pyridinyl nitrogen and piperazine tertiary amines act as ligands for transition metals (e.g., Pd, Cu), enabling catalytic transformations .

  • N-Methylation : Piperazine derivatives are methylated using methyl iodide or formaldehyde/NaBH₃CN to enhance lipophilicity .

Key Reaction Pathways and Conditions

Reaction TypeConditionsYield (%)Reference
Sulfonamide formationAniline + sulfonyl chloride, pyridine, 0°C75–85
Pyrimidine-piperazine couplingCs₂CO₃, DMF, 100°C, 12h60–70
Nitro group reductionSnCl₂·2H₂O, EtOH, reflux90–95
Suzuki cross-couplingPd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80°C50–65

Stability and Degradation

  • Thermal Stability : The compound decomposes above 250°C, as observed in thermogravimetric analysis (TGA) of analogous benzenesulfonamides .

  • Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the sulfonamide bond, generating 4-methoxy-2,3-dimethylbenzene and pyrimidine-piperazine fragments .

  • Hydrolytic Degradation : Under strongly acidic conditions (pH < 2), the piperazine ring undergoes ring-opening to form ethylenediamine derivatives .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold and Functional Group Variations

Table 1: Structural Comparison
Compound Name/ID Core Structure Key Substituents/Functional Groups Pharmacological Implications
Target Compound Benzenesulfonamide 4-OCH₃, 2,3-CH₃; pyrimidinyl-piperazinyl-pyridine Potential D3 affinity; moderate lipophilicity
5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o) Pentanamide-piperazine 2,4-Cl₂Ph; pyridinylphenyl High D3 selectivity; dichlorophenyl enhances receptor binding
2-(4-(4-acetyl-2-nitrophenyl)piperazin-1-yl)-N-methyl-N-(3-(4-nitrophenoxy)propyl)pyrimidine-5-carboxamide (6l) Pyrimidine-carboxamide 4-acetyl-2-nitrophenyl; nitro phenoxypropyl Increased solubility but potential metabolic instability due to nitro groups
Compound 3b Pyrimido-pyrimidinone Acrylamide; methoxy-methylpiperazinylphenyl Covalent binding potential via acrylamide
N-[3-(4,5'-bipyrimidin-2-ylamino)-4-methylphenyl]-4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl}-3-(trifluoromethyl)benzamide Bipyrimidinyl-benzamide Trifluoromethyl; bipyrimidinyl Enhanced metabolic stability via CF₃; bipyrimidinyl may improve kinase selectivity
Key Observations:
  • Sulfonamide vs.
  • Piperazine Modifications : The pyridin-2-yl-piperazine in the target contrasts with dichlorophenyl-piperazine in 7o. Dichlorophenyl groups (7o) typically enhance dopamine D3 receptor affinity but reduce solubility, whereas the pyridinyl group may balance selectivity and solubility .
  • Electron-Withdrawing Groups : Nitro and acetyl substituents in 6l increase polarity but may lead to metabolic instability, unlike the target’s methoxy/dimethyl groups, which are metabolically robust .

Pharmacological and Physicochemical Properties

Table 2: Inferred Pharmacological Profiles
Property Target Compound 7o 6l 3b Compound from
Molecular Weight (g/mol) ~550 (estimated) 528.4 758.29 ~650 (estimated) 728.7
LogP (Predicted) ~3.5 ~4.2 (dichlorophenyl) ~2.8 (nitro groups) ~3.0 ~4.1 (CF₃)
Solubility (µg/mL) Moderate (methoxy/dimethyl) Low High (carboxamide) Low Moderate
Receptor Selectivity D3 > D2 (hypothetical) D3 >> D2 Off-target kinase Kinase inhibitor Kinase/Dual targets
Metabolic Stability High (stable substituents) Moderate Low (nitro reduction) Moderate (acrylamide) High (CF₃)
Key Findings:
  • Receptor Binding : The target’s pyridinyl-piperazine motif aligns with D3 ligands like 7o but lacks electron-withdrawing halogens, which may reduce affinity compared to 7o’s dichlorophenyl group .
  • Solubility : The carboxamide in 6l improves aqueous solubility over sulfonamides but introduces metabolic liabilities .
  • Metabolic Stability : Trifluoromethyl groups (e.g., ) and methoxy/dimethyl substituents (target) are advantageous over nitro groups (6l) .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how can intermediate purity be ensured?

  • Methodology : The synthesis involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example, piperazine derivatives (e.g., 4-(pyridin-2-yl)piperazine) are coupled with sulfonamide intermediates under controlled conditions. Purification typically employs normal-phase chromatography with methanol/ammonium hydroxide gradients to isolate intermediates (e.g., 10% methanol/0.1% ammonium hydroxide) .
  • Critical Step : Use of anhydrous solvents (e.g., DMF or THF) and inert atmospheres (N₂/Ar) to prevent hydrolysis of reactive intermediates.

Q. How is structural characterization performed for this sulfonamide derivative?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., methoxy, dimethyl, and pyrimidinyl groups).
  • X-ray Crystallography : Resolves 3D conformation, as demonstrated for analogous piperazine-sulfonamide hybrids (monoclinic crystal system, space group P21/nP2_1/n, β = 108.5°) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]⁺ for C₂₄H₂₉N₆O₃S: ~505.2 g/mol).

Q. What solvents and catalysts are recommended for its synthesis?

  • Solvents : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity in coupling steps.
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions; K₂CO₃ or NaH as bases for deprotonation .

Advanced Research Questions

Q. How can contradictory data in receptor-binding assays be resolved?

  • Case Study : Discrepancies in dopamine receptor affinity (e.g., D2 vs. D3 selectivity) may arise from assay conditions (e.g., radioligand vs. functional assays).
  • Resolution :

  • Use orthogonal assays (e.g., cAMP inhibition for functional activity vs. competitive binding assays).
  • Validate with molecular docking studies to compare binding poses in receptor subtypes .
    • Reference : Analogous piperazine-sulfonamides show β-arrestin recruitment differences despite similar binding affinities .

Q. What computational strategies predict its pharmacokinetic properties?

  • Methods :

  • ADMET Prediction : Tools like SwissADME estimate logP (~3.5), moderate solubility (~50 µM), and blood-brain barrier permeability (CNS MPO score >4).
  • Molecular Dynamics : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability .
    • Validation : Compare with experimental data from hepatic microsome assays.

Q. How does the sulfonamide group influence solubility and bioavailability?

  • Key Findings :

  • Sulfonamide derivatives often exhibit low aqueous solubility due to hydrophobic aryl groups.
  • Mitigation : Co-solvents (e.g., PEG-400) or salt formation (e.g., sodium or hydrochloride salts) improve solubility for in vivo studies .
    • Data : Solubility <10 µg/mL in PBS (pH 7.4) for similar compounds .

Q. What are the strategies to optimize selectivity for kinase targets?

  • Approach :

  • Fragment-Based Design : Replace pyridinylpiperazine with bulkier groups (e.g., 4-(4-methylpiperidinyl)) to exploit hydrophobic kinase pockets.
  • SAR Analysis : Compare IC₅₀ values against kinases (e.g., JAK2, EGFR) to identify critical substituents .

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